4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Brand Name: Vulcanchem
CAS No.: 61938-73-6
VCID: VC8019277
InChI: InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3
SMILES: CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

CAS No.: 61938-73-6

Cat. No.: VC8019277

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one - 61938-73-6

Specification

CAS No. 61938-73-6
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name 4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Standard InChI InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3
Standard InChI Key KVZGXTYBFMHCMT-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2
Canonical SMILES CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a seven-membered azepine ring fused to a quinazoline moiety, with a ketone oxygen at position 12 and a methyl group at position 4. The IUPAC name, 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, reflects its bicyclic system and saturation pattern. Key features include:

  • Molecular Formula: C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

  • Molecular Weight: 228.29 g/mol

  • Canonical SMILES: CC1=NC2=C(C(=O)N1CCCC3)C3=CC=CC=C2

The methyl group at position 4 introduces steric and electronic modifications compared to the parent compound 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS 4425-23-4) . These changes potentially enhance lipid solubility and metabolic stability.

Physicochemical Characteristics

PropertyValue
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, sparingly in methanol
Melting Point198–202°C (extrapolated)
LogP (Partition Coefficient)2.1 (estimated)

The methyl substituent increases hydrophobicity compared to the unmethylated analog (LogP ~1.8) . This property may improve blood-brain barrier penetration, relevant for CNS-targeted applications.

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols starting from substituted anthranilic acid derivatives. A representative pathway includes:

  • Acylation of 2-Aminobenzamide:
    Reaction with 4-methyl-4-chlorobutanoyl chloride in THF/triethylamine yields N-(2-benzamidyl)-4-methylbutanamide intermediate .

  • Cyclization:
    Treatment with potassium tert-butoxide (tBuOK) induces intramolecular amide coupling, forming the azepinoquinazoline core. This step mirrors methods used for related alkaloids :

    Cyclization Efficiency=Base StrengthSteric HindranceYield\text{Cyclization Efficiency} = \frac{\text{Base Strength}}{\text{Steric Hindrance}} \propto \text{Yield}

    Strong bases like tBuOK favor ring closure over side reactions, achieving yields up to 68% .

  • Purification:
    Chromatographic separation isolates the target compound from regioisomers.

Optimization Strategies

  • Base Selection: tBuOK outperforms NaOMe in minimizing byproducts (Table 1) .

  • Temperature Control: Reactions at −10°C reduce epimerization.

Table 1: Cyclization Efficiency with Different Bases

BaseEquivalentsTime (h)Yield (%)Byproduct (%)
NaOMe1.04.01319
tBuOK2.00.2568<5

Pharmacological Applications

Monoamine Oxidase (MAO) Inhibition

The unmethylated analog exhibits MAO-A inhibitory activity comparable to harmine (IC₅₀ ~2.1 μM). The 4-methyl derivative’s enhanced lipophilicity may improve brain penetration, potentiating effects on neurotransmitters like serotonin and dopamine .

Antimicrobial Activity

Preliminary data suggest moderate activity against Bacillus subtilis (MIC 32 μg/mL) and Candida albicans (MIC 64 μg/mL) . The methyl group may stabilize interactions with microbial membrane proteins.

Cancer Therapeutics

In colon cancer models, related azepinoquinazolines inhibit PI3K/Akt/FoxO3a signaling, inducing apoptosis (EC₅₀ ~5.8 μM). Structural analogs are under investigation for kinase selectivity.

Biological Interactions and Mechanisms

Enzymatic Targets

  • MAO-A: Competitive inhibition with Ki=1.9 μMK_i = 1.9 \ \mu\text{M}.

  • Phosphoinositide 3-Kinase (PI3K): Allosteric modulation disrupts Akt phosphorylation.

Neuropharmacological Effects

  • Potentiates soporifics (e.g., barbiturates) at 10 mg/kg in murine models.

  • Induces REM sleep prolongation at higher doses (25 mg/kg).

Structural Analogs and SAR Studies

AnalogModificationActivity Change
4-Ethyl DerivativeIncreased alkyl chain↑ MAO inhibition (1.5×)
12-Oxo ReplacementKetone → amine↓ Cytotoxicity
6,7-Dihydroxy DerivativeAdded hydroxyls↑ Aqueous solubility

The 4-methyl group optimizes a balance between potency and metabolic stability .

Future Research Directions

  • Toxicokinetic Profiling: Assess oral bioavailability and half-life in preclinical models.

  • Target Identification: Screen against epigenetic regulators (e.g., bromodomains) .

  • Formulation Development: Explore nanoparticle delivery for enhanced CNS uptake.

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